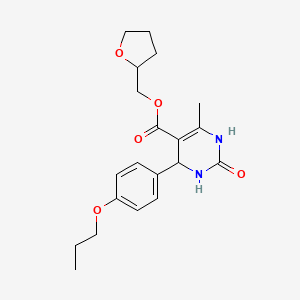

![molecular formula C16H15NO3 B5228712 2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)

2-[benzoyl(ethyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Benzoyl(ethyl)amino]benzoic acid, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It was first synthesized in 1890 by the German chemist Eduard Ritsert and has since become a widely used anesthetic due to its effectiveness and low toxicity.

Wissenschaftliche Forschungsanwendungen

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is commonly used in topical creams and gels to numb the skin or mucous membranes before a procedure. Benzocaine has also been studied for its use in reducing pain during needle insertion, such as for vaccinations or blood draws.

Wirkmechanismus

Benzocaine works by blocking nerve impulses from the affected area to the brain, thereby reducing pain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions that are necessary for the nerve impulse to travel. This results in a decrease in the depolarization of the nerve membrane, leading to a decrease in pain sensation.

Biochemical and Physiological Effects

Benzocaine is rapidly absorbed through the skin or mucous membranes and is metabolized in the liver. It has a half-life of approximately 2-4 hours and is excreted primarily through the kidneys. Benzocaine has low toxicity and is generally well-tolerated, although it can cause allergic reactions in some individuals.

Vorteile Und Einschränkungen Für Laborexperimente

Benzocaine is commonly used in lab experiments as a local anesthetic for animals. It is preferred over other anesthetics due to its low toxicity and rapid onset of action. However, it can also interfere with certain biochemical assays and should be used with caution in experiments where its presence may affect the results.

Zukünftige Richtungen

For 2-[benzoyl(ethyl)amino]benzoic acid research include the development of new formulations and delivery methods, investigation of its potential use in treating chronic pain conditions, and research into its mechanism of action for the development of new pain relief drugs.

Synthesemethoden

Benzocaine can be synthesized through a condensation reaction between p-aminobenzoic acid and benzoyl chloride in the presence of sodium bicarbonate. The resulting product is then purified through recrystallization to obtain pure 2-[benzoyl(ethyl)amino]benzoic acid. This synthesis method has been optimized over the years to increase yield and purity, making it a cost-effective and efficient way to produce 2-[benzoyl(ethyl)amino]benzoic acid.

Eigenschaften

IUPAC Name |

2-[benzoyl(ethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-2-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGSIYZFXVXZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl(phenylcarbonyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)

![3,3'-{1,3-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5228636.png)

![1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5228642.png)

![1-(cyclohexylmethyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228646.png)

![ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5228657.png)

![6,7-dimethyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228665.png)

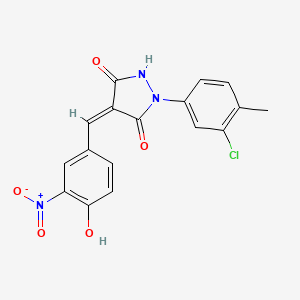

![5-(5-bromo-2-methoxybenzylidene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228676.png)

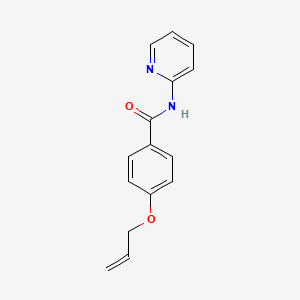

![N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B5228698.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5228720.png)

![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)

![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)